Home > Products > Screening Compounds P74355 > Human hypercalcemia factor
Human hypercalcemia factor - 112540-82-6

Human hypercalcemia factor

Catalog Number: EVT-353203
CAS Number: 112540-82-6
Molecular Formula: C180H287N57O48
Molecular Weight: 4018 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Human hypercalcemia factor primarily refers to substances that cause elevated calcium levels, with PTHrP being a key player. It is classified under humoral hypercalcemia of malignancy, where tumor cells secrete factors that disrupt normal calcium homeostasis. This condition is prevalent in patients with solid tumors such as lung, breast, and renal cancers, as well as hematologic malignancies like lymphoma . The hypercalcemia can result from increased bone resorption, enhanced intestinal absorption of calcium, or ectopic production of active vitamin D metabolites .

Synthesis Analysis

The synthesis of human hypercalcemia factor involves several biochemical pathways. PTHrP is synthesized by tumor cells and shares structural homology with parathyroid hormone. Its synthesis can be stimulated by various factors within the tumor microenvironment. The process typically involves:

  • Transcription: The gene encoding PTHrP is activated in response to oncogenic signals.
  • Translation: The resultant mRNA is translated into the precursor protein.
  • Post-translational Modifications: This precursor undergoes modifications to become biologically active.

The exact parameters of synthesis can vary based on the type of tumor and its microenvironmental conditions .

Molecular Structure Analysis

PTHrP consists of 139 amino acids and has a structure that allows it to bind to the same receptor as parathyroid hormone, namely the parathyroid hormone 1 receptor. The first 13 amino acids of PTHrP are critical for receptor binding and mimic the action of parathyroid hormone . The molecular structure includes:

  • Amino Acid Sequence: The sequence exhibits significant homology with parathyroid hormone.
  • Functional Domains: These are responsible for its biological activity, including receptor binding and activation.

Advanced techniques such as X-ray crystallography have been used to elucidate the three-dimensional structure of PTHrP, revealing insights into its interaction with receptors .

Chemical Reactions Analysis

Human hypercalcemia factor participates in several chemical reactions that influence calcium metabolism:

  • Binding Reactions: PTHrP binds to the parathyroid hormone 1 receptor on target cells, activating intracellular signaling pathways that lead to increased osteoclast activity and enhanced renal tubular reabsorption of calcium.
  • Metabolic Pathways: It influences the conversion of 25-hydroxyvitamin D to its active form (1,25-dihydroxyvitamin D) through stimulation of renal 1-alpha-hydroxylase activity .

These reactions culminate in increased serum calcium levels and altered bone metabolism.

Mechanism of Action

The mechanism of action for human hypercalcemia factor primarily involves:

  1. Receptor Activation: PTHrP binds to the parathyroid hormone 1 receptor on osteoblasts and osteocytes.
  2. Signal Transduction: This binding activates adenylate cyclase via G-proteins, increasing cyclic adenosine monophosphate levels within the cell.
  3. Osteoclast Activation: The resultant signaling cascade promotes osteoclast differentiation and activity, leading to increased bone resorption and release of calcium into the bloodstream.

Additionally, PTHrP affects renal function by enhancing tubular reabsorption of calcium while inhibiting phosphate reabsorption, contributing further to hypercalcemia .

Physical and Chemical Properties Analysis

Human hypercalcemia factor's properties can be summarized as follows:

  • Molecular Weight: Approximately 15 kDa for PTHrP.
  • Solubility: Highly soluble in physiological fluids due to its peptide nature.
  • Stability: Peptide hormones like PTHrP are generally stable under physiological conditions but can be susceptible to proteolytic degradation.

These properties facilitate its biological activity and interactions within the human body .

Applications

The understanding of human hypercalcemia factor has significant clinical implications:

  • Diagnosis: Measurement of serum levels of PTHrP aids in diagnosing humoral hypercalcemia associated with malignancy.
  • Therapeutic Targets: Inhibiting PTHrP or its receptor may provide therapeutic avenues for managing cancer-related hypercalcemia.
  • Research Applications: Investigating PTHrP's role in various cancers contributes to understanding tumor biology and potential treatment strategies.
Introduction to Hypercalcemia and Its Etiological Factors

Definition and Clinical Significance of Hypercalcemia

Hypercalcemia is defined as a serum calcium concentration exceeding 10.5 mg/dL (2.62 mmol/L), adjusted for albumin levels using the formula:Corrected Calcium (mg/dL) = Measured Calcium + [4.0 – Serum Albumin (g/dL)] × 0.8 [1] [4] [5]. This condition disrupts physiological calcium homeostasis, which is critical for neuromuscular function, coagulation, and bone mineralization. Ionized calcium (the biologically active form) constitutes approximately 45% of total serum calcium, while 45% is protein-bound and 10% is complexed with anions [1] [5].

Clinical manifestations follow the mnemonic "stones, bones, groans, and psychic overtones":

  • Renal: Nephrolithiasis, polyuria, and nephrogenic diabetes insipidus due to impaired renal concentrating ability [2] [8].
  • Skeletal: Osteoporosis and pathological fractures from excessive bone resorption [2] [6].
  • Neuromuscular: Confusion, lethargy, and muscle weakness due to suppressed sodium channel permeability [4] [7].
  • Cardiovascular: Shortened QT interval and hypertension [4] [8].

Table 1: Biochemical Definition of Hypercalcemia Severity

ClassificationTotal Serum CalciumIonized Calcium
Mild10.5–11.9 mg/dL5.6–8.0 mg/dL
Moderate12.0–13.9 mg/dL8.0–10.0 mg/dL
Severe/Crisis≥14.0 mg/dL≥10.0 mg/dL

Adapted from StatPearls and Medscape references [1] [4]

Historical Overview of Hypercalcemia Research

The understanding of hypercalcemia evolved through key discoveries:

  • 1925: Fuller Albright first described primary hyperparathyroidism as a cause of hypercalcemia, linking parathyroid tumors to bone demineralization [1] [6].
  • 1941: The term "hypercalcemia of malignancy" was coined after clinical observations of elevated calcium in cancer patients without bone metastases [4].
  • 1987: Parathyroid hormone-related peptide (PTHrP) was isolated from malignant tumors, explaining humoral hypercalcemia through its homology to parathyroid hormone [4] [9].
  • 1993: Cloning of the calcium-sensing receptor gene elucidated genetic causes like familial hypocalciuric hypercalcemia [5] [8].

These milestones shifted the paradigm from symptomatic management to molecular targeting of etiological factors.

Classification of Hypercalcemia: Primary vs. Secondary Factors

Hypercalcemia is classified by underlying mechanisms:

Primary Factors (Direct Calcium Regulation)

  • Parathyroid Hormone (PTH): Secreted by parathyroid adenomas (80% of primary hyperparathyroidism cases). Causes sustained calcium elevation via bone resorption, renal reabsorption, and calcitriol-mediated intestinal absorption [1] [8].
  • Parathyroid Hormone-Related Peptide (PTHrP): Shares N-terminal homology with PTH, activating identical receptors (PTHR1). Accounts for 80% of malignancy-associated hypercalcemia (e.g., squamous cell carcinoma) [4] [9].
  • Calcitriol (1,25-Dihydroxyvitamin D): Overproduced in granulomatous diseases (e.g., sarcoidosis) and lymphomas, enhancing intestinal calcium absorption [1] [10].

Secondary Factors (Indirect Contributors)

  • Cytokines: IL-1β, IL-6, and TNF-α promote osteoclast activation in multiple myeloma [4] [9].
  • Immobilization: Disuse osteoporosis increases bone resorption, particularly in Paget’s disease or spinal cord injuries [1] [7].
  • Genetic Mutations: Inactivating mutations in the calcium-sensing receptor gene cause familial hypocalciuric hypercalcemia [5] [8].

Table 2: Molecular Characteristics of Primary Hypercalcemia Factors

FactorMolecular WeightSourceMechanism of Action
Parathyroid Hormone9.4 kDaParathyroid chief cellsBinds PTHR1, stimulating cAMP pathway
PTHrP12–18 kDaTumor cells (e.g., lung SCC)Mimics PTH via PTHR1 activation
Calcitriol416.6 DaGranuloma macrophagesGenomic VDR activation in enterocytes

SCC: squamous cell carcinoma; cAMP: cyclic adenosine monophosphate; VDR: vitamin D receptor [4] [5] [9]

Pathophysiological Interactions:

  • PTH and PTHrP increase renal phosphate excretion, explaining hypophosphatemia in primary hyperparathyroidism [6] [8].
  • Calcitriol synergizes with PTH to amplify bone resorption via RANKL induction [5].

Properties

CAS Number

112540-82-6

Product Name

Human hypercalcemia factor

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C180H287N57O48

Molecular Weight

4018 g/mol

InChI

InChI=1S/C180H287N57O48/c1-23-94(16)141(173(280)206-98(20)146(253)209-116(51-55-137(246)247)155(262)234-143(96(18)25-3)175(282)230-128(72-107-79-196-87-205-107)169(276)237-144(100(22)240)176(283)207-99(21)177(284)285)235-168(275)121(65-92(12)13)221-163(270)125(69-104-76-193-84-202-104)227-164(271)126(70-105-77-194-85-203-105)225-159(266)120(64-91(10)11)219-160(267)123(67-102-41-30-27-31-42-102)223-161(268)122(66-101-39-28-26-29-40-101)222-151(258)112(47-38-60-199-180(190)191)212-149(256)110(45-36-58-197-178(186)187)211-150(257)111(46-37-59-198-179(188)189)213-156(263)117(61-88(4)5)220-167(274)130(74-139(250)251)228-153(260)114(49-53-134(185)242)216-174(281)142(95(17)24-2)236-171(278)132(82-239)231-148(255)109(44-33-35-57-182)208-135(243)80-200-147(254)108(43-32-34-56-181)210-166(273)129(73-138(248)249)229-165(272)127(71-106-78-195-86-204-106)226-158(265)119(63-90(8)9)218-157(264)118(62-89(6)7)217-152(259)113(48-52-133(184)241)214-162(269)124(68-103-75-192-83-201-103)224-154(261)115(50-54-136(244)245)215-170(277)131(81-238)232-172(279)140(93(14)15)233-145(252)97(19)183/h26-31,39-42,75-79,83-100,108-132,140-144,238-240H,23-25,32-38,43-74,80-82,181-183H2,1-22H3,(H2,184,241)(H2,185,242)(H,192,201)(H,193,202)(H,194,203)(H,195,204)(H,196,205)(H,200,254)(H,206,280)(H,207,283)(H,208,243)(H,209,253)(H,210,273)(H,211,257)(H,212,256)(H,213,263)(H,214,269)(H,215,277)(H,216,281)(H,217,259)(H,218,264)(H,219,267)(H,220,274)(H,221,270)(H,222,258)(H,223,268)(H,224,261)(H,225,266)(H,226,265)(H,227,271)(H,228,260)(H,229,272)(H,230,282)(H,231,255)(H,232,279)(H,233,252)(H,234,262)(H,235,275)(H,236,278)(H,237,276)(H,244,245)(H,246,247)(H,248,249)(H,250,251)(H,284,285)(H4,186,187,197)(H4,188,189,198)(H4,190,191,199)/t94-,95-,96-,97-,98-,99-,100+,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,140-,141-,142-,143-,144-/m0/s1

InChI Key

ZOWOHMFPXMYFKJ-WBTWNKCNSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N

Synonyms

hHCF-(1-34)-NH2
hHF (1-34)
hPLP (1-34)
hPTH-related protein (1-34)
human hypercalcemia factor
hypercalcemic hormone of malignancy (1-34)
parathyroid hormone-like protein (1-34)
parathyroid hormone-related protein (1-34)
PTH-like protein (1-34)
PTHrP (1-34)
PTHrP(1-34)
tumor hypercalcemic factor (1-34)

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.